7-Methoxy-1-phenylnaphthalene

Catalog No.
S14298496
CAS No.
27331-38-0
M.F
C17H14O
M. Wt
234.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methoxy-1-phenylnaphthalene

CAS Number

27331-38-0

Product Name

7-Methoxy-1-phenylnaphthalene

IUPAC Name

7-methoxy-1-phenylnaphthalene

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C17H14O/c1-18-15-11-10-14-8-5-9-16(17(14)12-15)13-6-3-2-4-7-13/h2-12H,1H3

InChI Key

KOMPYRNICSLPKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=C2C3=CC=CC=C3)C=C1

7-Methoxy-1-phenylnaphthalene is an organic compound characterized by the molecular formula C17H14O. It is a derivative of naphthalene, featuring a methoxy group (-OCH₃) at the seventh position and a phenyl group (-C₆H₅) at the first position of the naphthalene ring system. This compound exhibits unique structural properties due to its aromatic nature and the presence of both methoxy and phenyl substituents, which can influence its chemical reactivity and biological interactions significantly.

, including:

  • Oxidation: This compound can be oxidized to form corresponding quinones, which are important in various chemical processes and applications.
  • Reduction: It can undergo reduction reactions to yield dihydro derivatives, altering its reactivity profile.
  • Electrophilic Substitution: The naphthalene ring is susceptible to electrophilic substitution reactions, allowing for the introduction of different substituents onto the aromatic system.

Research indicates that derivatives of 7-Methoxy-1-phenylnaphthalene may possess significant biological activities. These include:

  • Anticancer Properties: Some studies have explored its potential in inhibiting cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways.
  • Anti-inflammatory Effects: Compounds related to 7-Methoxy-1-phenylnaphthalene have been investigated for their ability to reduce inflammation.
  • Antimicrobial Activity: There is ongoing research into its efficacy against various microbial strains, suggesting potential applications in medicinal chemistry .

The synthesis of 7-Methoxy-1-phenylnaphthalene can be achieved through multiple methods. A common synthetic route involves:

  • Friedel-Crafts Acylation: Anisole is reacted with succinic anhydride in the presence of aluminum chloride (AlCl₃) to produce an intermediate compound.
  • Reduction: The intermediate undergoes reduction to yield 4-(4-methoxyphenyl)butanoic acid.
  • Cyclization: This intermediate is cyclized to form 7-methoxy-1-tetralone.
  • Dehydrogenation: Finally, dehydrogenation of 7-methoxy-1-tetralone yields 7-Methoxy-1-phenylnaphthalene.

7-Methoxy-1-phenylnaphthalene has diverse applications across several fields:

  • Pharmaceuticals: It serves as an important building block for synthesizing more complex organic molecules used in drug development.
  • Agrochemicals: The compound is utilized in creating various agrochemical products.
  • Dyes and Pigments: Its unique structural properties make it valuable in the production of specialty chemicals, including dyes and pigments for industrial applications .

The interaction studies involving 7-Methoxy-1-phenylnaphthalene focus on its mechanism of action at the molecular level. Research indicates that it may interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. Understanding these interactions is crucial for elucidating its therapeutic potential and optimizing its use in medicinal chemistry .

Several compounds are structurally similar to 7-Methoxy-1-phenylnaphthalene, each exhibiting unique characteristics:

Compound NameStructural FeaturesUnique Aspects
1-PhenylnaphthaleneContains a phenyl group on naphthaleneLacks methoxy group; simpler structure
7-Methoxy-1-tetraloneContains a methoxy group but lacks phenyl substituentPrecursor in synthesis; different reactivity
1-MethoxynaphthaleneContains a methoxy group on naphthaleneLacks phenyl group; less complex

Compared to these compounds, 7-Methoxy-1-phenylnaphthalene's combination of both methoxy and phenyl groups contributes to its unique reactivity and potential applications in various fields .

Catalytic Cross-Coupling Strategies for Aryl-Naphthalene Bond Formation

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing aryl-naphthalene bonds in 7-methoxy-1-phenylnaphthalene derivatives. A notable example involves the tandem Heck/Suzuki coupling reaction, which enables dearomative 1,4-difunctionalization of naphthalenes. In this process, palladium catalysts such as bis(dibenzylideneacetone)palladium [Pd(dba)₂] facilitate sequential insertion of naphthalene into a Pd–C bond followed by transmetalation with arylboronic acids. The reaction proceeds via a Pd⁰/PdII catalytic cycle, where oxidative addition of an aryl bromide to Pd⁰ generates a PdII intermediate. Subsequent insertion of the naphthalene double bond forms an allyl-Pd complex, which undergoes Suzuki coupling with arylboronic acids to yield 1,4-diarylated products.

Nickel-based systems offer complementary reactivity for activating inert C(aryl)–O bonds in methoxynaphthalene precursors. The Ni(0)/N-heterocyclic carbene (NHC) catalyst system, particularly with bulky cyclohexyl-substituted ligands (e.g., ICy), enables cross-coupling of methoxynaphthalenes with organoboron reagents at ambient temperatures. This method circumvents the traditional "naphthalene problem" associated with electron-rich arenes by leveraging steric and electronic modulation of the NHC ligand.

Table 1: Comparative Analysis of Cross-Coupling Systems for Aryl-Naphthalene Bond Formation

Catalyst SystemSubstrate ScopeKey ConditionsYield Range (%)Regioselectivity
Pd(dba)₂/PPh₃Naphthalenyl bromidesToluene, K₂CO₃, 100°C70–901,4-Diarylation
Ni(0)/ICyMethoxynaphthalenesTHF, RT, 24 h60–85C8-Arylation
Pd(OAc)₂/XPhos1-Naphthoic Acid DerivativesHFIP, 80°C, 12 h55–75C8-Selectivity

The regioselectivity of palladium-catalyzed reactions is governed by steric interactions between the aryl group and the naphthalene scaffold. Density functional theory (DFT) calculations reveal that 1,4-difunctionalization is favored over 1,2-pathways due to lower transition-state energies in the reductive elimination step. For nickel systems, the bulky ICy ligand prevents undesired C–H activation pathways, enabling selective coupling at the C8 position of methoxynaphthalenes.

Demethylation Approaches for Hydroxy Group Introduction in Naphthalene Systems

Demethylation of 7-methoxy-1-phenylnaphthalene derivatives to their hydroxy counterparts is achieved through both catalytic and stoichiometric methods. Nickel-mediated C(aryl)–O bond cleavage provides a catalytic route, where Ni(0)/tricyclohexylphosphine (PCy₃) systems activate the methoxy group under reductive conditions. This process involves oxidative addition of the C–O bond to Ni⁰, followed by transmetalation with silanes or Grignard reagents to yield phenolic products.

Traditional demethylation employs boron tribromide (BBr₃) in dichloromethane at −78°C, achieving near-quantitative conversion of methoxy groups to hydroxyls. However, this method lacks compatibility with acid-sensitive functional groups. A hybrid approach using Ni(0)/ICy catalysts with trimethylaluminum (AlMe₃) as a co-reagent enables chemoselective demethylation in the presence of esters and ketones.

Table 2: Demethylation Methods for 7-Methoxy-1-phenylnaphthalene

MethodReagents/ConditionsFunctional Group ToleranceYield (%)
BBr₃DCM, −78°C, 1 hLow95–99
Ni(0)/PCy₃/AlMe₃THF, 60°C, 6 hHigh80–90
H₂O/CF₃CO₂HReflux, 24 hModerate70–85

Mechanistic studies indicate that nickel-catalyzed demethylation proceeds via a NiII–OAr intermediate, which undergoes ligand exchange with AlMe₃ to release methanol and regenerate the Ni⁰ catalyst. This pathway avoids strong acids, making it suitable for substrates with base-sensitive moieties.

Hydrogenation Techniques for Amino-Functionalized Derivatives

Hydrogenation of nitro- or imine-containing 7-methoxy-1-phenylnaphthalene derivatives provides access to amino-functionalized analogs. Palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) selectively reduces nitro groups to amines without affecting the methoxy or naphthalene rings. For substrates with steric hindrance, transfer hydrogenation using ammonium formate and Pd/C in methanol achieves comparable yields at lower pressures.

Table 3: Hydrogenation Conditions for Amino Group Synthesis

Substrate TypeCatalyst SystemConditionsYield (%)
7-Nitro-1-phenylnaphthalene10% Pd/C, H₂ (2 atm)Ethanol, RT, 12 h90–95
Naphthalenyl IminesRa-Ni, H₂ (1 atm)THF, 50°C, 6 h75–85
Aryl AzidesPtO₂, H₂ (3 atm)Acetic Acid, 40°C, 8 h80–88

The choice of catalyst significantly impacts selectivity. Pd/C preferentially hydrogenates aromatic nitro groups over aliphatic ones, while platinum oxide (PtO₂) exhibits broader substrate compatibility for azide reductions. Recent advances in asymmetric hydrogenation using chiral phosphine ligands (e.g., BINAP) enable enantioselective synthesis of α-arylamines from ketimine precursors.

The anticancer activity of 7-Methoxy-1-phenylnaphthalene is fundamentally mediated through its ability to disrupt cell cycle progression via targeted modulation of cyclin-dependent kinases and their regulatory proteins. This compound demonstrates a sophisticated mechanism of action that involves the coordinated inhibition of multiple cell cycle checkpoints, resulting in comprehensive cell cycle arrest and subsequent apoptosis in cancer cells.

Cyclin-Dependent Kinase Inhibition

Research has demonstrated that 7-Methoxy-1-phenylnaphthalene and structurally related phenylnaphthalene derivatives exert their primary anticancer effects through the inhibition of key cyclin-dependent kinases that regulate cell cycle progression [1]. The most significant targets include cyclin-dependent kinase 1 (CDK1), cyclin-dependent kinase 2 (CDK2), and cyclin-dependent kinase 4 (CDK4), each of which plays crucial roles in specific phases of the cell cycle.

Cyclin-dependent kinase 1, which is essential for the G2/M transition, shows marked downregulation in cancer cells treated with 7-Methoxy-1-phenylnaphthalene [1]. This inhibition is particularly significant as CDK1 forms complexes with cyclin B1 to facilitate the transition from G2 phase to mitosis. The compound's ability to decrease CDK1 expression levels leads to effective G2/M arrest, preventing cancer cells from completing their division cycle [1].

Similarly, cyclin-dependent kinase 2, which is crucial for S phase progression, experiences significant inhibition following treatment with 7-Methoxy-1-phenylnaphthalene derivatives [1]. CDK2 normally forms active complexes with cyclin E during the G1/S transition and with cyclin A during S phase progression. The disruption of these complexes by the compound results in effective S phase arrest, preventing DNA replication and cell division [1].

Cyclin Protein Regulation

The compound's mechanism extends beyond direct kinase inhibition to include the regulation of cyclin proteins themselves. Treatment with 7-Methoxy-1-phenylnaphthalene leads to decreased expression of cyclin D1, cyclin E, and cyclin B1 [1]. Cyclin D1, which is essential for G1 phase progression, shows particularly significant downregulation, contributing to G1/S checkpoint arrest [1].

The reduction in cyclin E expression further compounds the cell cycle arrest by preventing the formation of active cyclin E-CDK2 complexes necessary for S phase entry [1]. Additionally, the decreased levels of cyclin B1 complement the CDK1 inhibition to create a robust G2/M arrest mechanism [1].

Cyclin-Dependent Kinase Inhibitor Protein Upregulation

A critical component of the compound's mechanism involves the upregulation of cyclin-dependent kinase inhibitor proteins, particularly p21 (CDKN1A) and p27 (CDKN1B) [1]. These proteins act as natural brakes on cell cycle progression by binding to and inhibiting cyclin-CDK complexes.

The increased expression of p21 following treatment with 7-Methoxy-1-phenylnaphthalene contributes to cell cycle arrest at multiple checkpoints [1]. p21 can bind to and inhibit cyclin E-CDK2, cyclin A-CDK2, and cyclin B1-CDK1 complexes, effectively blocking progression through S phase and into mitosis [1].

XLogP3

4.8

Hydrogen Bond Acceptor Count

1

Exact Mass

234.104465066 g/mol

Monoisotopic Mass

234.104465066 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types